N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide
CAS No.: 2309752-51-8
Cat. No.: VC4556154
Molecular Formula: C11H21NO2S
Molecular Weight: 231.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309752-51-8 |
|---|---|
| Molecular Formula | C11H21NO2S |
| Molecular Weight | 231.35 |
| IUPAC Name | N-(2-methoxy-4-methylsulfanylbutyl)pent-4-enamide |
| Standard InChI | InChI=1S/C11H21NO2S/c1-4-5-6-11(13)12-9-10(14-2)7-8-15-3/h4,10H,1,5-9H2,2-3H3,(H,12,13) |
| Standard InChI Key | CGSGIROKLVDJSB-UHFFFAOYSA-N |
| SMILES | COC(CCSC)CNC(=O)CCC=C |
Introduction
N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide is a chemical compound with a specific molecular structure and properties. It is characterized by its molecular formula, C11H21NO2S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound belongs to the broader category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group.
Synthesis
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide typically involves the reaction of pent-4-enoic acid or its derivatives with the appropriate amine, in this case, 2-methoxy-4-methylsulfanylbutylamine. This process often requires a coupling agent to facilitate the formation of the amide bond.
Applications
While specific applications for N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide are not well-documented, compounds with similar structures are often explored in pharmaceutical and agricultural research for their potential biological activities, such as antimicrobial or insecticidal properties.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO2S |
| Molecular Weight | Approximately 231.35 g/mol |
| Structure | Amide with a pent-4-enamide backbone and a 2-methoxy-4-methylsulfanylbutyl side chain |
Hazard Information
General handling precautions for organic compounds include wearing protective gloves, goggles, and working in a well-ventilated area. Specific hazard information for N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide is not available, but it is advisable to treat it as a potentially irritating substance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume